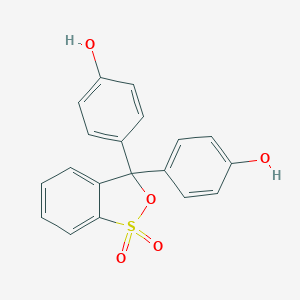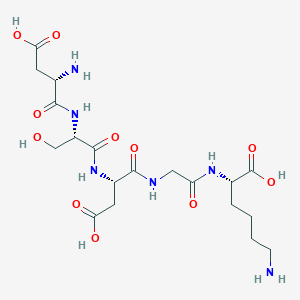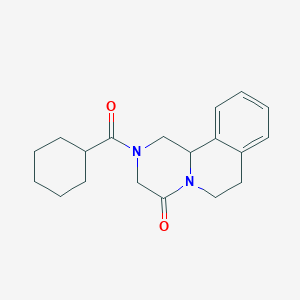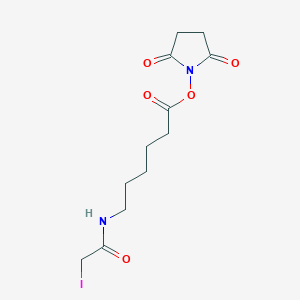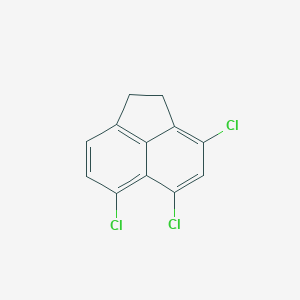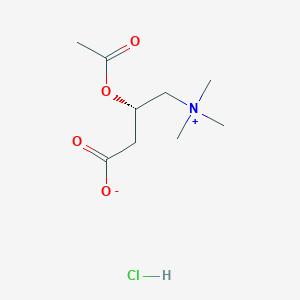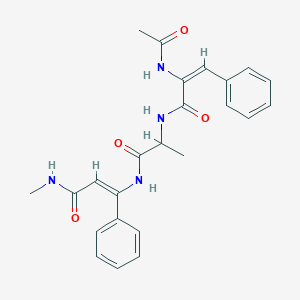
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide, also known as DAMPA, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide binds to the ligand-binding domain of the AMPA receptor, causing a conformational change that leads to the opening of the ion channel and the influx of cations into the postsynaptic neuron. This results in depolarization and the generation of an excitatory postsynaptic potential (EPSP), which can lead to the firing of an action potential. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has a higher affinity for the GluA2 subunit of the AMPA receptor, which is thought to contribute to its selectivity.
Effets Biochimiques Et Physiologiques
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been shown to enhance synaptic transmission and increase the amplitude of EPSPs in various brain regions, including the hippocampus and cortex. It has also been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used to study the role of AMPA receptors in synaptic plasticity, as well as their involvement in various neurological disorders, such as epilepsy and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor, which allows for more precise manipulation of AMPA receptor function. However, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide may have off-target effects on other ion channels or receptors, which could complicate interpretation of results.
Orientations Futures
There are several future directions for research involving Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide. One area of interest is the development of more selective AMPA receptor agonists and antagonists, which could have therapeutic potential for neurological disorders. Another area of interest is the study of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide could be used in combination with other compounds to investigate their synergistic effects on synaptic plasticity and learning and memory.
Méthodes De Synthèse
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry. This method involves the stepwise addition of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide is composed of 10 amino acids and has a molecular weight of 1104.3 g/mol.
Applications De Recherche Scientifique
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide has been used to study the properties and function of AMPA receptors, as well as their involvement in various neurological disorders.
Propriétés
Numéro CAS |
137348-25-5 |
|---|---|
Nom du produit |
Acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide |
Formule moléculaire |
C24H26N4O4 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(E)-2-acetamido-N-[1-[[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-enyl]amino]-1-oxopropan-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H26N4O4/c1-16(23(31)28-20(15-22(30)25-3)19-12-8-5-9-13-19)26-24(32)21(27-17(2)29)14-18-10-6-4-7-11-18/h4-16H,1-3H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b20-15+,21-14+ |
Clé InChI |
IANQSWMITRSNOF-KFYWUQIFSA-N |
SMILES isomérique |
CC(C(=O)N/C(=C/C(=O)NC)/C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C |
SMILES |
CC(C(=O)NC(=CC(=O)NC)C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(=CC(=O)NC)C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C |
Synonymes |
Ac (delta)Phe-Ala-(delta)-Phe-NH-Me acetyl dehydrophenylalanyl-alanyl-N-methyldehydrophenylalaninamide APAPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



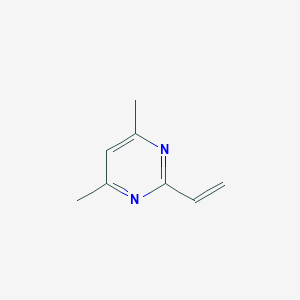
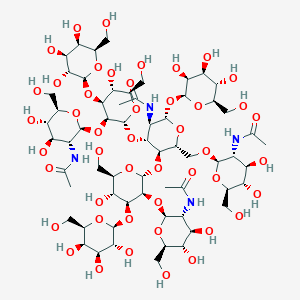

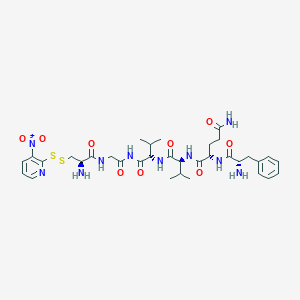

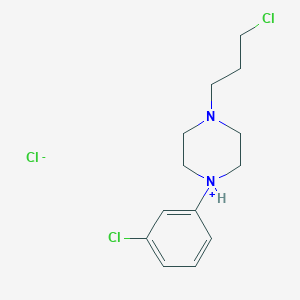

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
